![molecular formula C20H21N3O6 B12081433 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenazine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of amino, hydroxy, and carboxylic acid functional groups further enhances its reactivity and potential for chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: Methoxylation of the phenazine core can be achieved using methanol in the presence of a strong acid like sulfuric acid.
Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-hydroxy-3-methylbutanoic acid, can be coupled to the phenazine core using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using CO₂ under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenazine core can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: Reduction of the phenazine core can yield dihydrophenazine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s phenazine core is known for its antimicrobial properties. It can be used in the development of new antibiotics or antifungal agents.
Medicine
In medicine, the compound’s potential anticancer properties are of significant interest. Research is ongoing to explore its efficacy in targeting cancer cells while minimizing harm to healthy cells.
Industry
Industrially, the compound can be used in the development of dyes and pigments due to the vibrant colors associated with phenazine derivatives.
Mechanism of Action
The mechanism of action of 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid involves its interaction with cellular components. The phenazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: A simpler phenazine derivative with antimicrobial properties.
9-Methoxyphenazine: Lacks the amino acid derivative but shares the methoxy group.
2-Amino-3-hydroxy-3-methylbutanoic acid: The amino acid derivative used in the synthesis.
Uniqueness
What sets 6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid apart is the combination of the phenazine core with the amino acid derivative. This unique structure enhances its biological activity and potential for chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-[(2-amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,27)17(21)19(26)29-9-10-7-8-13(28-3)16-14(10)22-12-6-4-5-11(18(24)25)15(12)23-16/h4-8,17,27H,9,21H2,1-3H3,(H,24,25) |
InChI Key |
SFUOAUKIPVZJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
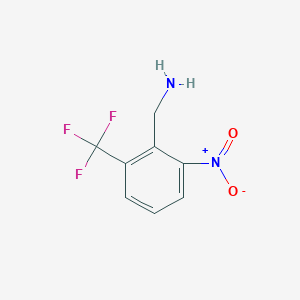

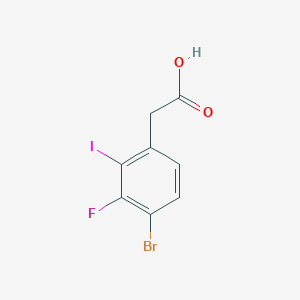

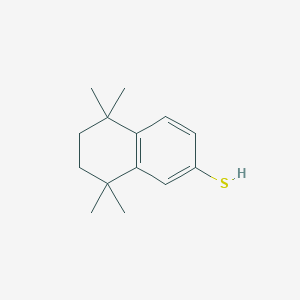


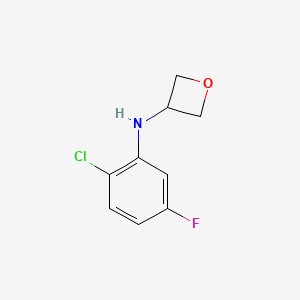
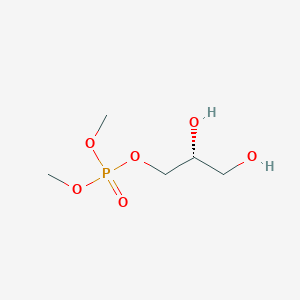
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)
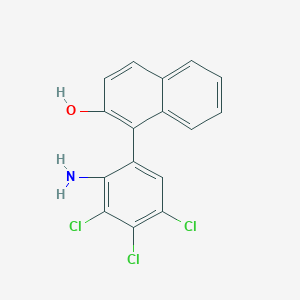
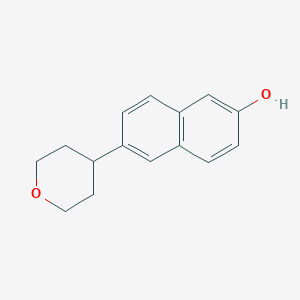
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
